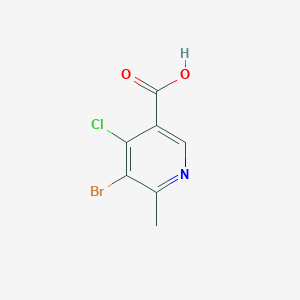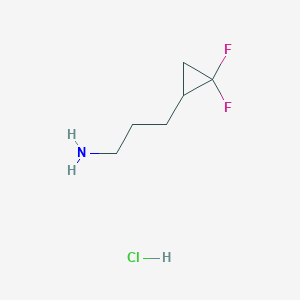
N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPA is a white solid that belongs to the class of oxalamide compounds. It was first synthesized in 2006 by a group of researchers at the University of California, San Diego. Since then, DPA has been studied extensively for its potential applications in various fields, including neuroscience and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The compound’s chemical structure suggests potential antioxidant properties. Researchers have investigated its ability to scavenge free radicals, prevent lipid peroxidation, and mitigate oxidative damage. Further studies are needed to understand its mechanisms and potential therapeutic applications .
Antimicrobial Properties
Given the rising concern over microbial resistance to classical antibiotics, novel antimicrobial agents are essential. Researchers have evaluated the compound’s efficacy against bacteria, fungi, and other pathogens. Its antimicrobial activity could make it a valuable candidate for drug development. Investigating its mode of action and safety profile is critical .
Neuroprotective Effects
Neurodegenerative diseases pose significant health challenges. Some studies have explored the compound’s neuroprotective potential. It may exhibit protective effects against neuronal damage, making it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, or stroke. Further preclinical and clinical investigations are warranted .
Anti-Inflammatory Properties
Chronic inflammation contributes to various diseases, including autoimmune disorders and cancer. Researchers have investigated whether the compound has anti-inflammatory effects. Understanding its impact on inflammatory pathways and immune responses could lead to therapeutic applications .
Catalysis and Material Science
Organophosphorus compounds, including this one, have diverse applications in catalysis and material science. Their unique chemical properties make them valuable for designing catalysts, sensors, and functional materials. Researchers explore their use in organic synthesis, polymer chemistry, and nanotechnology .
Drug Development
Phosphorus-containing compounds have been successfully incorporated into drug molecules. Combining the compound’s structure with other pharmacophores could yield novel drug candidates. Researchers may explore its potential in treating specific diseases, such as cancer or metabolic disorders .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15(2)17-7-9-18(10-8-17)23-21(26)20(25)22-14-13-16-5-11-19(12-6-16)24(3)4/h5-12,15H,13-14H2,1-4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMWCNIVGXHFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)

![(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2450710.png)
![N-{1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2450711.png)

![5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2450715.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2450720.png)
![N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2450721.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2450724.png)

